1-(2-(o-Tolyl)-4-tosyloxazol-5-yl)piperidine-4-carboxamide
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Overview
Description
Molecular Structure Analysis
The compound likely contains a piperidine ring (a six-membered ring with one nitrogen atom), an oxazole ring (a five-membered ring with one oxygen and one nitrogen atom), and several aromatic rings based on the tolyl (methylphenyl) groups .Chemical Reactions Analysis
As an organic compound, it could undergo various types of reactions, including electrophilic aromatic substitution on the aromatic rings or nucleophilic substitution on the piperidine ring .Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on its specific structure. It would likely be a solid at room temperature, and its solubility would depend on the specific functional groups present in the molecule .Scientific Research Applications
Antiproliferative Agents and Tubulin Inhibitors
A new chemical class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, has been discovered to act as tubulin inhibitors. This class of compounds shows significant potency in antiproliferative assays and has been confirmed to increase the numbers of mitotic cells in leukemia cell lines, suggesting potential applications in cancer treatment by inhibiting tubulin, a critical protein for cell division (Krasavin et al., 2014).
Hydrogen Bonding in Proton-transfer Compounds
The hydrogen bonding properties of isonipecotamide (piperidine-4-carboxamide) with various nitro-substituted benzoic acids have been studied. These compounds form hydrogen-bonded structures that are crucial for molecular assembly and demonstrate the utility of the isonipecotamide cation in generating stable hydrogen-bonded configurations. Such studies highlight the importance of understanding molecular interactions for the development of new materials or drugs (Smith & Wermuth, 2010).
Biological Activity of Piperidine Derivatives
The synthesis and biological activity of piperidine derivatives, including those with structures related to 1-(2-(o-Tolyl)-4-tosyloxazol-5-yl)piperidine-4-carboxamide, have been explored. These studies focus on the potential antimicrobial, antifungal, and antiviral properties of such compounds, which could be leveraged in the development of new therapeutic agents (Li et al., 2015).
Glycine Transporter 1 Inhibition
Research into 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, a compound structurally similar to this compound, has identified it as a potent and orally available inhibitor of Glycine Transporter 1 (GlyT1). Such inhibitors have potential applications in treating central nervous system disorders by modulating glycine levels in the brain (Yamamoto et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
1-[2-(2-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-15-7-9-18(10-8-15)31(28,29)22-23(26-13-11-17(12-14-26)20(24)27)30-21(25-22)19-6-4-3-5-16(19)2/h3-10,17H,11-14H2,1-2H3,(H2,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZBRPXSZQDMFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3C)N4CCC(CC4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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